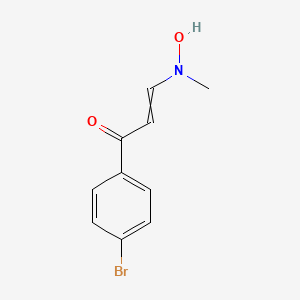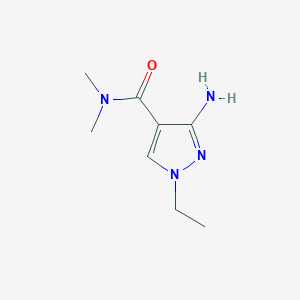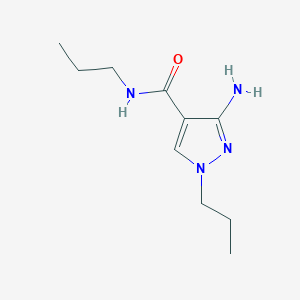
1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one is an organic compound that features a bromophenyl group attached to a prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with a suitable enone precursor under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity, while the enone moiety may participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-2-propen-1-one: Similar structure but lacks the hydroxy(methyl)amino group.
4-Bromoacetophenone: Contains a bromophenyl group but has a different functional group arrangement.
4-Bromobenzaldehyde: A precursor in the synthesis of 1-(4-Bromophenyl)-3-(hydroxy(methyl)amino)prop-2-en-1-one.
Uniqueness: this compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both the bromophenyl and hydroxy(methyl)amino groups provides opportunities for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-[hydroxy(methyl)amino]prop-2-en-1-one |
InChI |
InChI=1S/C10H10BrNO2/c1-12(14)7-6-10(13)8-2-4-9(11)5-3-8/h2-7,14H,1H3 |
InChI-Schlüssel |
OVMDPFVIIUBQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=CC(=O)C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741701.png)
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741710.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741713.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741723.png)
![pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741727.png)
![{[(Thiophen-3-yl)methylidene]amino}thiourea](/img/structure/B11741734.png)
amine](/img/structure/B11741736.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741753.png)
![1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11741758.png)
